

Unveiling the Biological Profile of 11,12-De(methylenedioxy)danuphylline: A Technical Overview

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Compound of Interest

Compound Name: 11,12-
De(methylenedioxy)danuphylline

Cat. No.: B15560951

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Introduction

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid first isolated from the leaves and stems of *Kopsia officinalis*, a plant belonging to the Apocynaceae family.^[1] This family of plants is a rich source of diverse and biologically active monoterpene indole alkaloids. While many alkaloids from *Kopsia* species have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, and cytotoxic activities, the specific biological activity of **11,12-De(methylenedioxy)danuphylline** has been the subject of targeted investigation. This technical guide provides a comprehensive summary of the available scientific data on the biological evaluation of this compound.

Summary of Investigated Biological Activities

Initial pharmacological screenings of **11,12-De(methylenedioxy)danuphylline** have been conducted as part of broader studies on the chemical constituents of *Kopsia officinalis*. The primary reported activities for which this compound has been evaluated are its potential as an α -glucosidase inhibitor and its ability to protect against high glucose-evoked podocyte injury.

Quantitative Data from Biological Assays

The following tables summarize the findings from the biological assays involving **11,12-De(methylenedioxy)danuphylline** and related compounds from *Kopsia officinalis*.

Table 1: α -Glucosidase Inhibitory Activity

Compound	Source	Activity (IC ₅₀)	Reference
Kopsioffine A	<i>Kopsia officinalis</i>	> 50 μ M	[1]
Kopsioffine B	<i>Kopsia officinalis</i>	> 50 μ M	[1]
Kopsioffine C	<i>Kopsia officinalis</i>	> 50 μ M	[1]
11,12-demethoxy-16-deoxypauciflorine	<i>Kopsia officinalis</i>	> 50 μ M	[1]
11,12-De(methylenedioxy)danuphylline	<i>Kopsia officinalis</i>	Not explicitly stated, but part of a group of isolates with no reported activity.	[1]

Note: The study that first isolated **11,12-De(methylenedioxy)danuphylline** evaluated the isolated compounds for α -glucosidase inhibition. The abstract reports that none of the tested compounds showed activity, with IC₅₀ values far exceeding 50 μ M.[1]

Table 2: Protective Effect Against High Glucose-Evoked Podocyte Injury

Compound	Source	Activity (EC ₅₀)	Reference
Kopsinine	Kopsia officinalis	3.0 μ M	[2]
Leuconolam	Kopsia officinalis	3.8 μ M	[2]
Methyl 11,12-dimethoxychanofruticosinate	Kopsia officinalis	10.2 μ M	[2]
16 α -hydroxy-19-oxoeburnamine	Kopsia officinalis	12.0 μ M	[2]
11,12-De(methylenedioxy)danuphylline	Kopsia officinalis	Not reported as active.	[2]

Note: A comprehensive review of compounds from Kopsia species reported on the potent activity of several alkaloids in antagonizing high glucose-evoked podocyte injury.[2] **11,12-De(methylenedioxy)danuphylline** was not listed among the active compounds, suggesting a lack of significant protective effect in this assay under the tested conditions.

Experimental Methodologies

α -Glucosidase Inhibition Assay

The experimental protocol for determining α -glucosidase inhibitory activity, as described in the initial isolation study, is as follows:

- Enzyme and Substrate Preparation: A solution of α -glucosidase from *Saccharomyces cerevisiae* and a solution of the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
- Assay Procedure:
 - A defined volume of the enzyme solution is pre-incubated with various concentrations of the test compound (including **11,12-De(methylenedioxy)danuphylline**) for a specified period at 37°C.

- The reaction is initiated by the addition of the pNPG substrate.
- The reaction mixture is incubated for a further period at 37°C.
- The reaction is terminated by the addition of a basic solution (e.g., sodium carbonate).
- Data Analysis: The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated, and the IC_{50} value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose is typically used as a positive control.

High Glucose-Evoked Podocyte Injury Assay

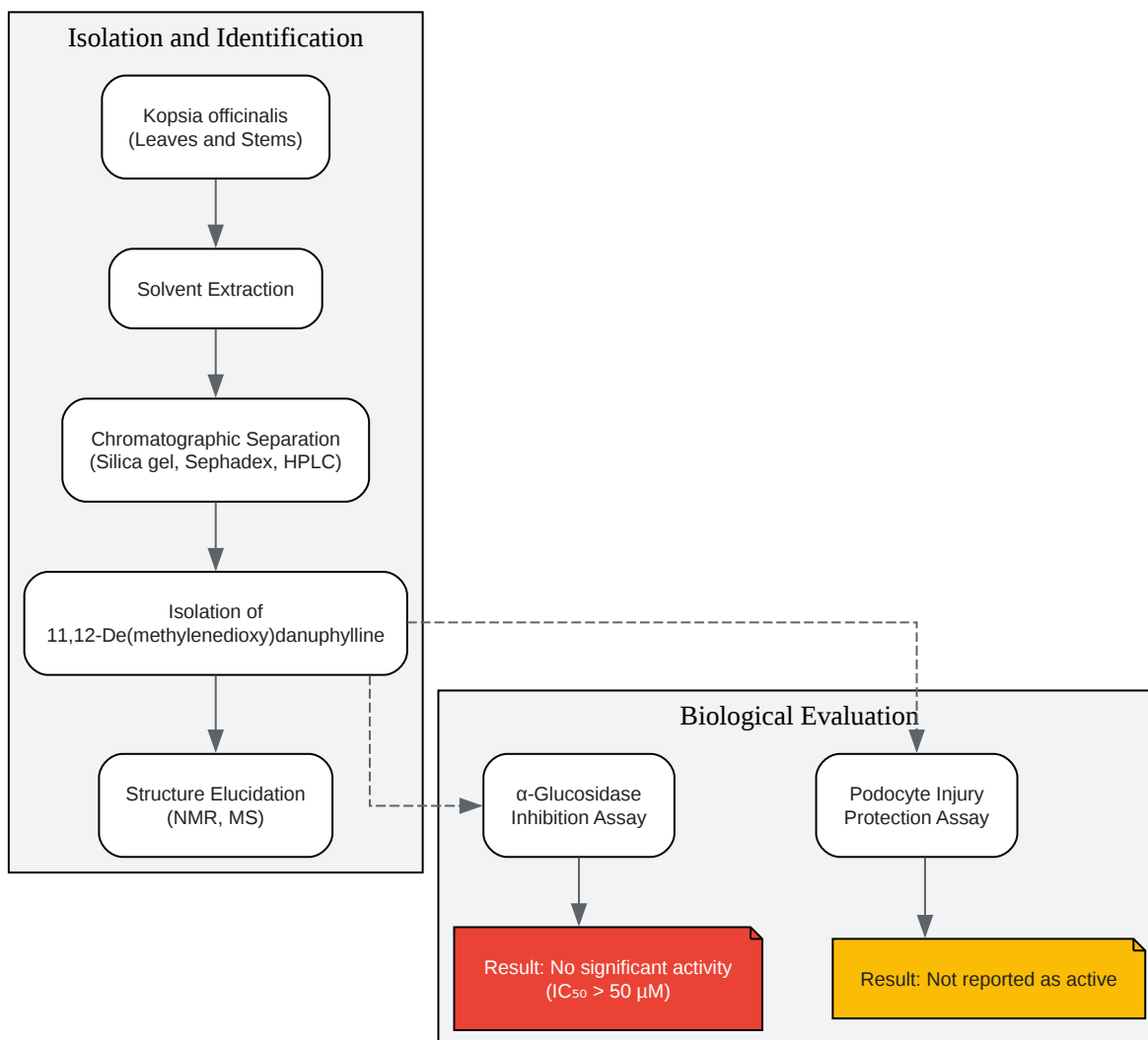
The methodology for assessing the protective effects of compounds against high glucose-induced podocyte injury generally involves the following steps:

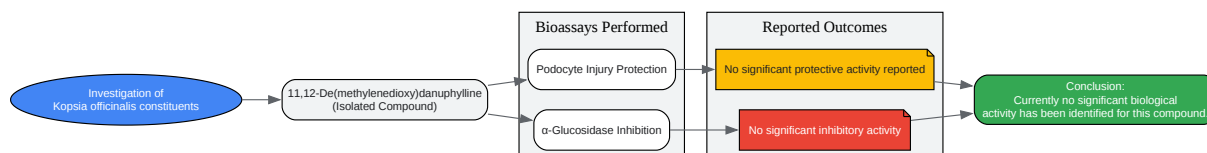
- Cell Culture: Conditionally immortalized mouse podocytes are cultured under standard conditions.
- Induction of Injury: Podocytes are exposed to a high concentration of glucose (e.g., 30 mM) for a defined period (e.g., 24-48 hours) to induce injury, which can be assessed by various markers.
- Compound Treatment: The cells are co-treated with high glucose and various concentrations of the test compounds (such as those isolated from *Kopsia officinalis*). A positive control, such as astragaloside IV, is often included.
- Assessment of Viability/Protection: The protective effect is quantified by measuring cell viability using methods like the MTT assay. The EC_{50} value, representing the concentration at which the compound exerts 50% of its maximal protective effect, is then calculated.

Visualizations

Workflow for Biological Screening

The following diagram illustrates the general workflow from the isolation of **11,12-De(methylenedioxy)danuphylline** to its biological evaluation.





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